molecular formula C22H25FN5O5P B12387104 (2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B12387104
M. Wt: 489.4 g/mol
InChI Key: HZZFRSXJRJLLCP-DFYNNNJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 7-51A involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final coupling reaction to produce the desired inhibitor. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

7-51A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-51A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-51A involves its binding to the PB2 subunit of the influenza RNA-dependent RNA polymerase. This binding inhibits the polymerase activity, thereby preventing the replication of the viral RNA. The molecular targets and pathways involved include the PB2 subunit and the associated RNA polymerase complex .

Comparison with Similar Compounds

7-51A is unique in its high affinity and specificity for the PB2 subunit of the influenza RNA polymerase. Similar compounds include:

In comparison, 7-51A stands out due to its high binding affinity and specificity for the PB2 subunit, making it a promising lead compound for further antiviral research and drug development.

Properties

Molecular Formula

C22H25FN5O5P

Molecular Weight

489.4 g/mol

IUPAC Name

(2S,3S)-3-[[5-dimethoxyphosphoryl-4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C22H25FN5O5P/c1-32-34(31,33-2)16-10-26-22(27-18-12-5-3-11(4-6-12)17(18)21(29)30)28-19(16)15-9-25-20-14(15)7-13(23)8-24-20/h7-12,17-18H,3-6H2,1-2H3,(H,24,25)(H,29,30)(H,26,27,28)/t11?,12?,17-,18-/m0/s1

InChI Key

HZZFRSXJRJLLCP-DFYNNNJYSA-N

Isomeric SMILES

COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N[C@@H]4[C@H](C5CCC4CC5)C(=O)O)OC

Canonical SMILES

COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)NC4C5CCC(C4C(=O)O)CC5)OC

Origin of Product

United States

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